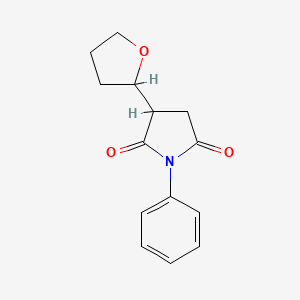

1-phenyl-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

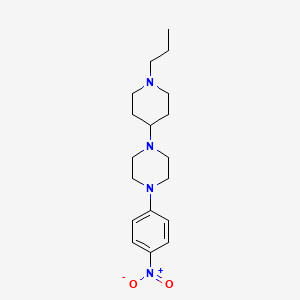

1-Phenyl-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as thalidomide, is a synthetic drug that was initially developed in the late 1950s as a sedative and anti-nausea medication. However, it was later discovered to have significant teratogenic effects, causing birth defects in thousands of children whose mothers had taken the drug during pregnancy. Despite this tragic history, thalidomide has since been found to have a range of potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.

Mechanism of Action

The precise mechanism of action of thalidomide is not fully understood, but it is thought to involve the modulation of various cytokines and growth factors that are involved in angiogenesis and inflammation. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that is involved in the pathogenesis of various diseases.

Biochemical and Physiological Effects

Thalidomide has a range of biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the suppression of the immune system. It has also been shown to have sedative and anti-nausea effects, although these are not typically relevant to its therapeutic applications.

Advantages and Limitations for Lab Experiments

Thalidomide has several advantages for use in laboratory experiments, including its well-established pharmacological properties and its potential therapeutic applications in a range of diseases. However, it also has several limitations, including its teratogenic effects and the fact that it is a racemic mixture of enantiomers, which can have different pharmacological properties.

Future Directions

There are several potential future directions for research on thalidomide, including the development of more potent and selective analogs, the identification of new therapeutic applications, and the investigation of its mechanisms of action at the molecular level. Additionally, there is ongoing research into the use of thalidomide as a potential treatment for COVID-19, although this has not yet been fully validated.

Synthesis Methods

Thalidomide can be synthesized using a variety of methods, including the reaction of phthalic anhydride with ammonia and cyclohexanone, or the reaction of phthalimide with ethyl acetoacetate and cyclohexanone. The resulting product is a racemic mixture of the (R)- and (S)-enantiomers, which have different pharmacological properties.

Scientific Research Applications

Thalidomide has been the subject of extensive scientific research in recent years, particularly in the field of cancer treatment. It has been found to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients and oxygen. This makes it a potential treatment for a range of solid tumors, including multiple myeloma, renal cell carcinoma, and glioblastoma.

properties

IUPAC Name |

3-(oxolan-2-yl)-1-phenylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-9-11(12-7-4-8-18-12)14(17)15(13)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOREFWWYMODDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-(tetrahydrofuran-2-yl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)

![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)

![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)

![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)

![4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4973871.png)

![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)

amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)